molecular formula C9H8N2O2 B12900108 5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one CAS No. 28740-63-8

5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B12900108
CAS No.: 28740-63-8
M. Wt: 176.17 g/mol
InChI Key: ZOOHSVUIPYTRCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of a methyl group at the 5-position and a phenyl group at the 3-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate hydrazides with carbonyl compounds. One common method is the reaction of 2-phenylacetohydrazide with acetic anhydride under reflux conditions. The reaction proceeds as follows:

    Step 1: 2-Phenylacetohydrazide is reacted with acetic anhydride.

    Step 2: The mixture is heated under reflux for several hours.

    Step 3: The product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

    Oxidation: Oxadiazole N-oxides.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Functionalized oxadiazole derivatives.

Scientific Research Applications

5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one varies depending on its application:

    Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by blocking specific signaling pathways.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1,2,4-oxadiazole: Lacks the methyl group at the 5-position.

    5-Methyl-1,3,4-oxadiazole: Lacks the phenyl group at the 3-position.

    2,5-Diphenyl-1,3,4-oxadiazole: Contains an additional phenyl group at the 2-position.

Uniqueness

5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and a phenyl group enhances its reactivity and potential for diverse applications.

Biological Activity

5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one, a member of the oxadiazole family, has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in cancer treatment and as an inhibitor of various enzymes involved in critical biological pathways.

The compound has the following chemical characteristics:

  • Molecular Formula : C10_{10}H8_{8}N2_2O2_2
  • Molecular Weight : 188.18 g/mol
  • Density : 1.6 g/cm³
  • Melting Point : Not available

This compound functions primarily as an inhibitor of Notum carboxylesterase, which negatively regulates the Wnt signaling pathway. This pathway is crucial for various cellular processes including cell proliferation and differentiation. By inhibiting Notum, this compound may enhance Wnt signaling, potentially leading to anti-cancer effects .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines. For instance:

  • IC50 Values : Various analogues have shown IC50 values ranging from 2.1 µM to over 100 µM against different cancer types .

Inhibition of Enzymatic Activity

The compound has been identified as a potent inhibitor of Notum with an IC50 value of approximately 2.1 µM. This inhibition is significant for therapeutic strategies targeting diseases where Wnt signaling is dysregulated .

Viral Entry Inhibition

Recent studies have explored the antiviral potential of this compound derivatives against SARS-CoV-2. Some derivatives demonstrated enhanced binding affinity to the ACE2 receptor compared to standard compounds like honokiol. For example:

  • Binding Affinity : A derivative showed a KD value of 6.87 µM with ACE2, indicating strong inhibitory activity against viral entry .

Study on Notum Inhibition

In a study focused on optimizing inhibitors of Notum carboxylesterase, researchers synthesized various analogues of this compound. The findings revealed that specific substitutions on the phenyl ring significantly affected potency:

CompoundIC50 (µM)Comments
Unsubstituted41Benchmark compound
Para-Cl2.1Strongest inhibitor
Meta-F>100Loss of activity

This study highlighted the importance of structural modifications in enhancing biological activity .

Antiviral Activity Assessment

A series of honokiol analogues incorporating the oxadiazole moiety were evaluated for their ability to inhibit SARS-CoV-2 entry:

CompoundIC50 (µM)Binding Energy (kcal/mol)
Honokiol Derivative9.82-65.339
Control Compound50-55.000

These results suggest that modifications can significantly enhance antiviral properties and binding stability .

Properties

CAS No.

28740-63-8

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5-methyl-3-phenyl-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C9H8N2O2/c1-7-10-11(9(12)13-7)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

ZOOHSVUIPYTRCD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)O1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.